Ethyl 3-(4'-fluoro-3'-methoxyphenyl)propionate
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Overview
Description
Ethyl 3-(4'-fluoro-3'-methoxyphenyl)propionate is an organic compound belonging to the class of esters It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4'-fluoro-3'-methoxyphenyl)propionate typically involves the esterification of 3-(4-fluoro-3-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4'-fluoro-3'-methoxyphenyl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-fluoro-3-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-fluoro-3-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4'-fluoro-3'-methoxyphenyl)propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4'-fluoro-3'-methoxyphenyl)propionate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The fluoro and methoxy groups on the phenyl ring play a crucial role in modulating the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl 3-(4'-fluoro-3'-methoxyphenyl)propionate can be compared with other similar compounds such as:
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
Ethyl 3-(4-fluoro-phenyl)propanoate: Lacks the methoxy group, affecting its overall properties and applications.
Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate: Positional isomer with different substitution pattern on the phenyl ring, leading to variations in its chemical behavior.
This compound stands out due to the unique combination of fluoro and methoxy groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15FO3 |
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Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-(4-fluoro-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
VFUDNHDOUGECDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)F)OC |
Origin of Product |
United States |
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